Potassium 4-(2,4-dichlorophenoxy)butyrate
Potassium 4-(2,4-dichlorophenoxy)butyrate
Brand Name:
Vulcanchem
CAS No.:
19480-40-1
VCID:
VC21018480
InChI:
InChI=1S/C10H10Cl2O3.K/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;/h3-4,6H,1-2,5H2,(H,13,14);/q;+1/p-1
SMILES:
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[K+]
Molecular Formula:
C10H9Cl2KO3
Molecular Weight:
287.18 g/mol
Potassium 4-(2,4-dichlorophenoxy)butyrate
CAS No.: 19480-40-1
Cat. No.: VC21018480
Molecular Formula: C10H9Cl2KO3
Molecular Weight: 287.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19480-40-1 |
|---|---|
| Molecular Formula | C10H9Cl2KO3 |
| Molecular Weight | 287.18 g/mol |
| IUPAC Name | potassium;4-(2,4-dichlorophenoxy)butanoate |
| Standard InChI | InChI=1S/C10H10Cl2O3.K/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;/h3-4,6H,1-2,5H2,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | WRBJKRRJBCSNLE-UHFFFAOYSA-M |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[K+] |
| SMILES | C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[K+] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)[O-].[K+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator